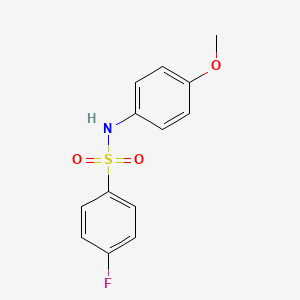

4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Vue d'ensemble

Description

4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12FNO3S and its molecular weight is 281.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 373486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide (commonly referred to as 4-F-MPhBS) is a sulfonamide compound notable for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA). This compound is synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline, resulting in a structure that includes a sulfonamide functional group attached to a fluorinated aromatic system. Its chemical formula is , and it appears as a white solid with a melting point of approximately 102–104 °C.

Biological Significance

The biological activity of 4-F-MPhBS has been primarily studied in the context of its interaction with carbonic anhydrase isoforms. Carbonic anhydrases are essential enzymes involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer.

Research indicates that 4-F-MPhBS may selectively inhibit specific isoforms of carbonic anhydrase, which could lead to enhanced therapeutic effects. The presence of the methoxy group in its structure is believed to improve its solubility and bioavailability, thereby influencing its biological activity positively.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and potential biological activities of compounds related to 4-F-MPhBS:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide | Chlorine instead of fluorine | Different halogen may affect biological activity |

| N-(4-Methoxyphenyl)-4′-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group | Increased lipophilicity and potential potency |

| N-(4-Methoxyphenyl)-4′-nitrobenzenesulfonamide | Nitro group substitution | May exhibit different pharmacological properties |

These compounds share structural similarities with 4-F-MPhBS, and their variations in halogen substitutions or functional groups can significantly influence their solubility, bioavailability, and interaction with biological targets.

Inhibition Studies

A study focusing on the inhibition properties of sulfonamides, including derivatives like 4-F-MPhBS, demonstrated their effectiveness in modulating dopaminergic tone and stabilizing glutamate release in the context of nicotine-induced behavioral sensitization. In this study, various doses (20, 40, and 60 mg/kg) were administered to mice alongside nicotine exposure. The results indicated that all doses significantly attenuated nicotine-induced locomotor activity, suggesting potential applications in treating addiction-related behaviors .

Carbonic Anhydrase Inhibition

Further investigations into the inhibitory effects of 4-F-MPhBS on carbonic anhydrases revealed promising results. The compound was shown to selectively inhibit certain isoforms at nanomolar concentrations. Such selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Future Directions

The current body of research suggests that while 4-F-MPhBS exhibits significant biological activity as a carbonic anhydrase inhibitor, further studies are needed to explore its full therapeutic potential. Future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and pharmacodynamics of 4-F-MPhBS.

- Mechanistic Investigations : Elucidating the precise mechanisms through which 4-F-MPhBS interacts with carbonic anhydrases and other potential biological targets.

- Structural Modifications : Exploring analogs and derivatives to enhance efficacy and reduce toxicity.

Propriétés

IUPAC Name |

4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQAXJBKBLRCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321306 | |

| Record name | 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-18-9 | |

| Record name | NSC373486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.